![molecular formula C22H14BrN3 B2746697 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-77-2](/img/structure/B2746697.png)

8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

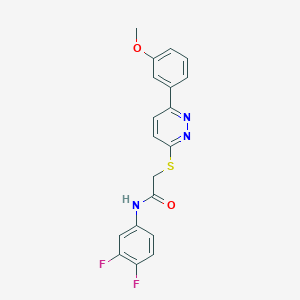

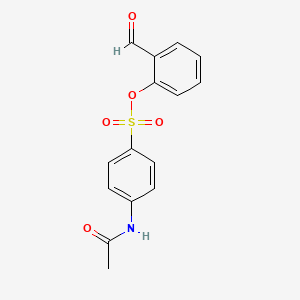

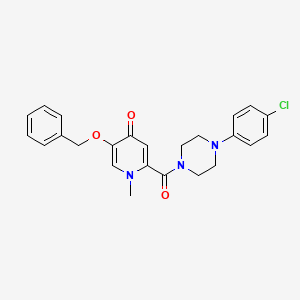

“8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound with the molecular formula C22H14BrN3 . It has an average mass of 400.271 Da and a monoisotopic mass of 399.037109 Da .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines, a class of compounds to which “this compound” belongs, has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .

Molecular Structure Analysis

1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines are diverse and depend on the specific substituents present in the molecule . The reactions can lead to various derivatives with different properties .

Scientific Research Applications

Synthesis and Evaluation of Derivatives

A study focused on the synthesis and evaluation of derivatives related to 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, showcasing the compound's potential in the development of new chemical entities. For example, the synthesis of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline derivatives revealed antiamoebic activity against Entamoeba histolytica, with some derivatives displaying better efficacy than the standard drug metronidazole, indicating their potential in therapeutic applications (Budakoti, Bhat, Athar, & Azam, 2008).

Photophysical and Electrochemical Properties

Research into the photophysical and electrochemical properties of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives has shown significant alterations in fluorescence quantum efficiency and absorption band positions due to the introduction of fluorine atoms. This adjustment in basicity and resistance to proton donors enhances their application in fluorescent dyes and molecular sensors, demonstrating the impact of structural modification on the functional properties of these compounds (Szlachcic & Uchacz, 2018).

Molecular Logic Switches and Sensing

The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been identified as a versatile building block for constructing brightly fluorescent molecular sensors and logic switches. These compounds can integrate into systems operating via intramolecular charge transfer, exhibiting strong analyte-induced fluorescence enhancement or ratiometric dual emission. This adaptability highlights the chromophore's role in the development of molecular sensors for metal ion recognition, with implications for both analytical chemistry and potential therapeutic applications (Rurack, Danel, Rotkiewicz, Grabka, Spieles, & Rettig, 2002).

Future Directions

Mechanism of Action

Target of Action

Similar compounds in the quinolinyl-pyrazole family have been studied for their efficacy against various targets .

Mode of Action

It’s worth noting that certain synthesized compounds in the quinolinyl-pyrazole family have been screened for their class ii c-met inhibition activity . This suggests that these compounds may interact with their targets by inhibiting specific enzymes, thereby altering cellular processes.

Biochemical Pathways

The inhibition of c-met, as seen in related compounds , could potentially affect various cellular signaling pathways, leading to downstream effects such as altered cell growth and proliferation.

Result of Action

Related compounds in the quinolinyl-pyrazole family have been noted for their potential apoptosis-inducing activity , suggesting that these compounds may induce cell death as a result of their action.

Properties

IUPAC Name |

8-bromo-1,3-diphenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN3/c23-16-11-12-20-18(13-16)22-19(14-24-20)21(15-7-3-1-4-8-15)25-26(22)17-9-5-2-6-10-17/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYHGQWWMWTNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2746615.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2746618.png)

![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2746619.png)

![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide](/img/structure/B2746628.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)